molecular formula C9H17ClFNO2 B1486067 Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride CAS No. 2205503-66-6

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride

Cat. No. B1486067
CAS RN: 2205503-66-6
M. Wt: 225.69 g/mol
InChI Key: XCYOTBNRMGLOFA-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride, also known as EFMPCH, is a synthetic compound commonly used in scientific research. It is a water-soluble, crystalline solid that has a melting point of about 125°C and is soluble in many organic solvents. EFMPCH is a versatile compound that can be used in a wide range of research applications, from drug discovery to biochemistry and molecular biology.

Scientific Research Applications

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride has a wide range of scientific research applications. It has been used in drug discovery, as a substrate for enzyme reactions, as a model compound for studying protein-ligand interactions, and as a fluorescent probe for imaging. It has also been used to study the structure and function of enzymes, and as a probe for studying the structure and dynamics of membrane proteins.

Mechanism of Action

Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. It has also been found to interact with other proteins, such as G-protein coupled receptors, and is thought to act as an agonist or antagonist depending on the receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, and to modulate the activity of G-protein coupled receptors. It has also been found to have an anti-inflammatory effect, as well as an effect on calcium channels.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride in laboratory experiments is its versatility. It can be used in a wide range of research applications, from drug discovery to biochemistry and molecular biology. Additionally, it is relatively easy to synthesize and is soluble in many organic solvents. However, this compound is not suitable for in vivo experiments due to its potential toxicity.

Future Directions

There are a number of potential future directions for research into Ethyl 4-fluoro-1-methyl-4-piperidinecarboxylate hydrochloride. These include further studies into its mechanism of action, its effects on other enzymes and proteins, and its potential therapeutic applications. Additionally, further research could be conducted into its pharmacokinetics, its ability to interact with other drugs, and its potential toxicity. Finally, further research could be conducted into its use as a fluorescent probe for imaging and its potential use in drug delivery systems.

properties

IUPAC Name

ethyl 4-fluoro-1-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYOTBNRMGLOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.